1-(2-Fluorophenyl)tetrazole

Descripción general

Descripción

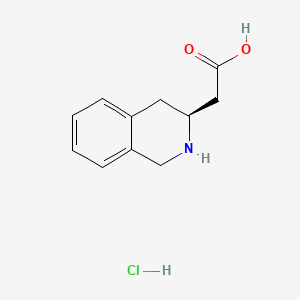

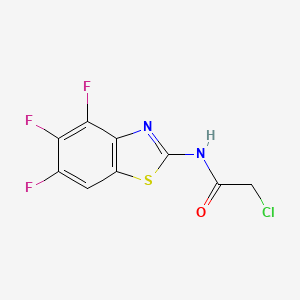

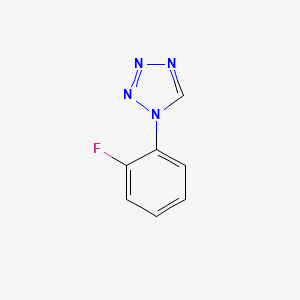

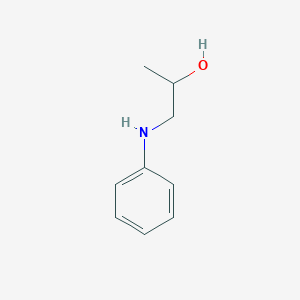

1-(2-Fluorophenyl)tetrazole is a chemical compound with the molecular formula C7H5FN4 . It is a derivative of tetrazole, a class of heterocycles that are very important to medicinal chemistry and drug design .

Synthesis Analysis

The synthesis of this compound involves multicomponent reactions . The 1-(2-fluorophenyl)-1,4-dihydro-5H-tetrazole-5-thione used in the work was obtained and described in a study .Molecular Structure Analysis

In the crystal of the title compound, the molecules are non-planar, with a dihedral angle formed by least-squares planes of tetrazole and benzene rings of 59.94 (8) ° . The crystal packing is formed by N—H…S hydrogen bonds, which link the molecules into centrosymmetric dimers with an R²2 (8) ring motif .Chemical Reactions Analysis

Tetrazoles, including this compound, can be synthesized via multicomponent reactions . They are a prime class of heterocycles, very important to medicinal chemistry and drug design .Physical And Chemical Properties Analysis

Tetrazoles, including this compound, are twice unsaturated five-membered ring aromatic heterocycles, consisting of one carbon and four nitrogen atoms . They have the highest number of nitrogen atoms among the stable heterocycles .Aplicaciones Científicas De Investigación

Crystal and Molecular Structure Analysis

Research on 1-(2-Fluorophenyl)tetrazole and its derivatives has contributed significantly to the understanding of crystal and molecular structures in chemistry. For instance, the study of the molecular and crystal structures of 1-(4-Fluorophenyl)-1,4-dihydro-1H-tetrazole-5-thione and its complex with cadmium(II) provides insights into their nonplanar structure and H-bonded centrosymmetric dimers, demonstrating the complex's distorted tetrahedron environment. This research highlights the potential of such compounds in forming stable complexes with metals, which could be relevant for various applications, including catalysis and material science (Askerov et al., 2018).

Synthesis Methodologies

The development of safe, scalable, and azide-free synthesis methods for 1-aryl-1H-tetrazoles, using diformylhydrazine, represents a significant advancement in green chemistry. This approach avoids the use of hazardous azides, providing a safer and more environmentally friendly method for synthesizing this compound derivatives. Such methodologies are crucial for the pharmaceutical industry and research, where the need for efficient, safe, and green synthetic routes is continuously growing (Ramasamy et al., 2017).

Combinatorial Chemistry Applications

In the realm of combinatorial chemistry, this compound derivatives have shown utility in the synthesis of complex molecules. A novel approach involving the use of 2-fluorophenylisocyanide in a Ugi-tetrazole reaction followed by nucleophilic aromatic substitution allows for the efficient synthesis of fused tetrazolo[1,5-a]quinoxalines. This method demonstrates the versatility of this compound derivatives in constructing diverse molecular architectures, which is crucial for the discovery of new materials and drugs (Kalinski et al., 2006).

Environmental Monitoring

The use of tetrazole-functionalized compounds for environmental monitoring, specifically the real-time and quantitative monitoring of silver nanoparticle dissolution in aquatic environments, highlights the application of this compound derivatives in environmental science. This application underscores the compound's utility in developing sensitive and specific analytical tools for monitoring pollutant release and behavior in natural water bodies (Yan et al., 2018).

Ligand for Catalytic Reactions

The synthesis and application of 1-(2-Iodophenyl)-1H-tetrazole as a ligand for Pd(II) catalyzed Heck reactions represent another critical area of research. This work showcases the potential of this compound derivatives in facilitating carbon-carbon bond-forming reactions, which are foundational in organic synthesis and pharmaceutical manufacturing (Gupta et al., 2004).

Mecanismo De Acción

Target of Action

1-(2-Fluorophenyl)tetrazole, like other tetrazole derivatives, is known to interact with various biological targets. Tetrazole derivatives have been reported to inhibit the fungal enzyme cytochrome P450 , suggesting that this compound may also interact with similar targets.

Mode of Action

It’s worth noting that tetrazole derivatives, such as oteseconazole and quilseconazole, have been reported to inhibit the fungal enzyme cytochrome p450 . This inhibition is believed to have a positive effect on their toxicity in comparison with known fungicidal preparations of the azole class .

Biochemical Pathways

Given the reported inhibition of cytochrome p450 by other tetrazole derivatives , it’s plausible that this compound may also affect pathways involving this enzyme. Cytochrome P450 plays a crucial role in the metabolism of drugs and other xenobiotics, and its inhibition can lead to significant changes in the pharmacokinetics and pharmacodynamics of various substances.

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry , suggesting that this compound may also exhibit similar properties.

Result of Action

Given the reported inhibition of cytochrome p450 by other tetrazole derivatives , it’s plausible that this compound may also exert its effects through similar mechanisms.

Action Environment

It’s worth noting that the tetrazole ring is considered a biomimic of the carboxylic acid functional group , suggesting that this compound may exhibit similar environmental interactions.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-fluorophenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN4/c8-6-3-1-2-4-7(6)12-5-9-10-11-12/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUBMUIURXSVRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=NN=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-4-(3,4,5-trimethoxyphenyl)-1,3,4-trihydrobenzo[h]quinolin-2-one](/img/structure/B3340204.png)

![2-[2-(6-amino-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-amine](/img/structure/B3340235.png)

![2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol](/img/structure/B3340251.png)